Inhibitor bea428
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Overview
Description
Inhibitor Bea428 is a small molecule compound known for its inhibitory effects on the HIV-1 protease enzyme
Preparation Methods
The synthesis of Inhibitor Bea428 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction parameters to enhance yield and purity .
Chemical Reactions Analysis
Inhibitor Bea428 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inhibitor Bea428 has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition mechanisms. In biology, it serves as a tool to investigate the role of HIV-1 protease in viral replication. In medicine, this compound is explored for its potential as an anti-HIV drug. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Inhibitor Bea428 involves its binding to the active site of the HIV-1 protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby blocking viral replication. The molecular targets of this compound include the catalytic aspartic acid residues of the HIV-1 protease. The pathways involved in its mechanism of action are related to the inhibition of viral maturation and replication .
Comparison with Similar Compounds
Inhibitor Bea428 is unique compared to other similar compounds due to its specific binding pattern and high inhibitory potency. Similar compounds include other HIV-1 protease inhibitors such as saquinavir, ritonavir, and indinavir. this compound exhibits distinct structural features and binding interactions that contribute to its unique inhibitory profile .
Properties
Molecular Formula |
C42H52N6O8 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dihydroxy-N,N'-bis[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis[(4-pyridin-3-ylphenyl)methoxy]hexanediamide |
InChI |
InChI=1S/C42H52N6O8/c1-25(2)33(39(51)43-5)47-41(53)37(55-23-27-11-15-29(16-12-27)31-9-7-19-45-21-31)35(49)36(50)38(42(54)48-34(26(3)4)40(52)44-6)56-24-28-13-17-30(18-14-28)32-10-8-20-46-22-32/h7-22,25-26,33-38,49-50H,23-24H2,1-6H3,(H,43,51)(H,44,52)(H,47,53)(H,48,54)/t33-,34-,35+,36+,37+,38+/m0/s1 |
InChI Key |
FOBRXMROTNVGST-CXPJILFNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC(C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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